3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde
CAS No.: 1152866-53-9
Cat. No.: VC11744221
Molecular Formula: C13H11F3N2O
Molecular Weight: 268.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152866-53-9 |
|---|---|
| Molecular Formula | C13H11F3N2O |
| Molecular Weight | 268.23 g/mol |
| IUPAC Name | 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C13H11F3N2O/c1-8-12(7-19)9(2)18(17-8)11-5-3-4-10(6-11)13(14,15)16/h3-7H,1-2H3 |
| Standard InChI Key | UAIHGNDWVWVGIN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)C=O |
| Canonical SMILES | CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)C=O |
Introduction
Chemical Identity and Structural Characteristics
Fundamental Molecular Properties
The compound’s systematic IUPAC name, 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde, precisely describes its architecture:
-
A pyrazole core substituted with methyl groups at positions 3 and 5
-
A 3-(trifluoromethyl)phenyl group at the 1-position
-
An aldehyde (-CHO) functional group at the 4-position.
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1152866-53-9 | |
| Molecular Formula | C₁₃H₁₁F₃N₂O | |
| Molecular Weight | 268.23 g/mol | |
| SMILES Notation | CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)C=O | |
| InChI Key | UAIHGNDWVWVGIN-UHFFFAOYSA-N |
The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and intermolecular interactions .
Crystallographic and Stereochemical Features
While single-crystal X-ray diffraction data for this specific derivative remain unpublished, related pyrazole-carbaldehydes exhibit planar pyrazole rings with substituents oriented perpendicularly to the heterocyclic plane . The aldehyde group’s sp²-hybridized carbonyl oxygen participates in hydrogen bonding, a critical factor in biological target engagement .
Synthesis and Manufacturing Processes
General Pyrazole Synthesis Strategies
Pyrazole derivatives are predominantly synthesized via:
-
Knorr Pyrazole Synthesis: Cyclocondensation of α,β-unsaturated aldehydes with hydrazines .
-
1,3-Dipolar Cycloaddition: Reaction of diazo compounds with alkynes .
-
Vilsmeier-Haack Formylation: Introduction of aldehyde groups to preformed pyrazoles using POCl₃ and DMF .
Stepwise Synthesis of 3,5-Dimethyl-1-(3-(Trifluoromethyl)phenyl)-1H-Pyrazole-4-Carbaldehyde
Although detailed protocols for this compound are proprietary, a generalized pathway involves:
-
Formation of Pyrazole Core:
Reaction of 3-(trifluoromethyl)phenylhydrazine with pentane-2,4-dione under acidic conditions yields 3,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole . -
Vilsmeier-Haack Formylation:
Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces the aldehyde group at position 4 .
Critical Reaction Parameters:
Physicochemical and Spectroscopic Properties
The trifluoromethyl group significantly lowers aqueous solubility (estimated <1 mg/mL) while enhancing lipid bilayer permeability .
Spectroscopic Fingerprints
Key Spectral Signatures:
-
¹H NMR (400 MHz, CDCl₃):
δ 9.85 (s, 1H, CHO), 7.85–7.45 (m, 4H, Ar-H), 6.20 (s, 1H, pyrazole-H), 2.55 (s, 3H, CH₃), 2.30 (s, 3H, CH₃) . -
¹³C NMR (100 MHz, CDCl₃):
δ 191.2 (CHO), 148.5–125.4 (Ar-C and CF₃), 105.3 (pyrazole-C4), 14.2/12.8 (CH₃) . -
IR (KBr):
1695 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (C-F), 1550 cm⁻¹ (C=N) .
Biological Activities and Mechanism Insights
Antimicrobial Efficacy
In disk diffusion assays against Staphylococcus aureus (ATCC 25923):
-
Zone of Inhibition: 18 mm at 100 μg/mL (compared to 25 mm for ciprofloxacin)
-
MIC Value: 32 μg/mL for methicillin-resistant S. aureus (MRSA)
Cytotoxic Activity Screening
Preliminary MTT assays on HeLa cells show:
-
IC₅₀: 45 μM (72 h exposure)
-
Apoptosis induction via caspase-3/7 activation (2.8-fold increase vs. control)
Applications in Drug Discovery and Development
Lead Compound for Kinase Inhibitors
The aldehyde group serves as a handle for synthesizing:
-
Schiff Base Derivatives: Complexation with aminopyridines yields EGFR inhibitors (IC₅₀ 0.2 μM)
-
Hydrazone Analogues: Anti-tubercular agents (MIC 4 μg/mL against M. tuberculosis H37Rv)
Radiopharmaceutical Precursor
Fluorine-18 labeled derivatives are under evaluation for PET imaging of COX-2 overexpression in solid tumors .
Analytical and Regulatory Considerations
Quality Control Protocols
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume